molecular formula C3H5N3O B1632349 (1,2,4-Oxadiazol-3-yl)methanamine CAS No. 766500-04-3

(1,2,4-Oxadiazol-3-yl)methanamine

Cat. No. B1632349
CAS RN: 766500-04-3
M. Wt: 99.09 g/mol
InChI Key: UXYVSDKZZNSXRF-UHFFFAOYSA-N
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Description

“(1,2,4-Oxadiazol-3-yl)methanamine” is a compound that belongs to the class of organic compounds known as oxadiazoles . The molecular weight of this compound is 99.09 . It is a derivative of the 1,2,4-oxadiazole, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives has been a focus of research in the field of energetic materials . The synthesis involves various methods and techniques, including the polyphosphoric acid condensation route and the tandem heterocyclization of furoxanylamidoximes with various aliphatic, aromatic, and heterocyclic carboxylic acid chlorides .


Molecular Structure Analysis

The molecular structure of “(1,2,4-Oxadiazol-3-yl)methanamine” consists of a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The InChI key for this compound is provided as PMGNTVSNOHHGFJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives have been studied extensively. These compounds have been found to exhibit various biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .


Physical And Chemical Properties Analysis

“(1,2,4-Oxadiazol-3-yl)methanamine” is a solid compound . The compound’s SMILES string is Cl.NCc1ncon1 . It is classified under the category of Halogenated Heterocycles and Heterocyclic Building Blocks .

Scientific Research Applications

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives, including “(1,2,4-Oxadiazol-3-yl)methanamine”, have been found to exhibit a broad spectrum of agricultural biological activities . They have been used in the discovery of novel molecules with excellent agricultural activities . For instance, they have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Antibacterial Effects

Certain compounds of 1,2,4-Oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC 50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . They also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) .

Anticancer Activity

1,2,4-Oxadiazole derivatives have been synthesized and evaluated for their anticancer activity . The IC 50 values of the synthesized compounds were observed for in-vitro anti-cancer activities against the MCF-7 and KB cell lines .

EGFR Inhibitors

1,2,4-Oxadiazole derivatives have been designed and synthesized as innovative EGFR inhibitors with potential applications in anticancer therapy .

Acetylcholinesterase Inhibitors

1,2,4-Oxadiazole derivatives have been synthesized and evaluated as acetylcholinesterase inhibitors .

Synthetic Organic Chemistry

1,2,4-Oxadiazole ring serves as a convenient precursor for generation of other heterocyclic and acyclic compounds via thermal and photochemical ring cleavages or reactions with various nucleophilic reagents .

Future Directions

The future directions in the research of 1,2,4-oxadiazole derivatives include the design and synthesis of energetic compounds with azido groups, which can control the melting point and increase the energy of the compound . There is also a growing interest in heterocyclic systems of this nature, and new methods of obtaining complex structures containing oxadiazole rings are being sought .

properties

IUPAC Name

1,2,4-oxadiazol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c4-1-3-5-2-7-6-3/h2H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYVSDKZZNSXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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